3-Acetyl-2-methylpyran-4-one
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Overview
Description
3-Acetyl-2-methylpyran-4-one is a heterocyclic compound with a pyran ring structure. It is known for its interesting chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is also referred to as dehydroacetic acid in some contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-methylpyran-4-one typically involves the reaction of 2-hydroxy-3-methyl-4H-pyran-4-one with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-methylpyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-2-methylpyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate.
Industry: It is used in the production of corrosion inhibitors and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methylpyran-4-one involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-3-methylpyran-4-one
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 2H-Pyran-2-one derivatives
Uniqueness
3-Acetyl-2-methylpyran-4-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-acetyl-2-methylpyran-4-one |
InChI |
InChI=1S/C8H8O3/c1-5(9)8-6(2)11-4-3-7(8)10/h3-4H,1-2H3 |
InChI Key |
RGBWULFDMNPMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CO1)C(=O)C |
Origin of Product |
United States |
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